molecular formula C5H6N2O2S B077071 2-(Methylsulfonyl)pyrimidine CAS No. 14161-09-2

2-(Methylsulfonyl)pyrimidine

Cat. No. B077071
CAS RN: 14161-09-2
M. Wt: 158.18 g/mol
InChI Key: OIGXNHYFKZCTCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(Methylsulfonyl)pyrimidine involves several methods. For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine has been synthesized from 4,6-dichloro-2-(methylthio)pyrimidine with detailed spectroscopic studies confirming its structure (Murthy et al., 2019). Another synthesis approach utilizes acetylacetone, cyclization, methylation, and oxidation processes to produce 4,6-dimethyl-2-(methylsulfonyl) pyrimidine with a total yield of 61.23% (Hongbin, 2011).

Molecular Structure Analysis

The molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was authenticated through various spectroscopic methods, including SCXRD, FT-Raman, FT-IR, and NMR. The solid-state crystal structure features C-H⋯O and π···π interactions (Murthy et al., 2019).

Chemical Reactions and Properties

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines demonstrate selectivity in displacing the chloride or sulfone group, providing insight into the reactivity of this compound (Baiazitov et al., 2013).

Physical Properties Analysis

The detailed physical properties, including linear and nonlinear optical properties, have been explored for 4,6-dichloro-2-(methylsulfonyl)pyrimidine, indicating its potential in nonlinear optical devices. Quantum chemical calculations support these findings (Murthy et al., 2019).

Chemical Properties Analysis

The synthesis and characterization of various derivatives of 2-(methylsulfonyl)pyrimidine reveal their potential applications and properties. Efficient synthesis routes have been developed for functionalized derivatives, demonstrating the versatility and reactivity of this compound (Huang et al., 2018).

Scientific Research Applications

  • Synthesis Methods :

    • Hongbin (2011) demonstrated a mild synthesis method for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting a safe and effective oxidation process using oxone (Hongbin, 2011).
    • Huang et al. (2018) developed an efficient approach for preparing functionalized 2-(methylsulfonyl)pyrimidine derivatives, offering an environmentally friendly method with considerable yields (Huang, Zhou, Wu, An, & Yin, 2018).
  • Chemoselective Reactions :

  • Organic Chemistry Experimentation :

    • Ma Hai-rong (2013) synthesized 4,6-dimethoxy-2-(methylsulfonyl) pyrimidine through methylation and oxidation, avoiding toxic chemical reagents (Ma Hai-rong, 2013).
  • Nonlinear Optical Material :

  • Pharmacological Activity :

  • Proteomic Analysis :

    • Gao et al. (2017) conducted a label-free quantitative proteomics analysis of Xanthomonas axonopodis pv. citri, revealing the antibacterial mechanism of a bactericide containing 2-(methylsulfonyl)pyrimidine (Gao, Yu, Li, Song, Chen, He, & Song, 2017).
  • Labeling Reagents in Mass Spectrometry :

    • Zhang et al. (2007) developed a pyrimidine-based stable-isotope labeling reagent for comparative quantification of proteins in mass spectrometry (Zhang, Zhang, Zhou, & Guo, 2007).

Future Directions

2-Sulfonylpyrimidines, including 2-(Methylsulfonyl)pyrimidine, are being explored for their potential in developing new classes of bioconjugates with improved properties . They are seen as a synthetically tractable and protein-compatible covalent motif for targeting reactive cysteines, expanding the arsenal of tunable warheads for modern covalent ligand discovery .

properties

IUPAC Name

2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10(8,9)5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGXNHYFKZCTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534908
Record name 2-(Methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyrimidine

CAS RN

14161-09-2
Record name 2-(Methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulphonyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
PK Murthy, C Valverde, V Suneetha… - Journal of Molecular …, 2019 - Elsevier
In this work the 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has been synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, its molecular and electronic structure was …
Number of citations: 29 www.sciencedirect.com
HK Fun, CS Yeap, S Rai, AM Isloor… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C7H10N2O4S, comprises of two independent molecules (A and B) which differ in the orientation of the methylsulfonyl group [C—S—C—N = …
Number of citations: 23 scripts.iucr.org
YM Volovenko, EV Blyumin, TA Volovnenko… - …, 2004 - thieme-connect.com
The reaction of the title compounds with 5-chloro-2-(methylsulfonyl/methylthio) pyrimidine-4-carbonyl chlorides afforded a series of new nitriles (6, 7). In the reaction of 6 with aliphatic …
Number of citations: 2 www.thieme-connect.com
D Xu, Z Zhu, Z Wang - Journal of Chemical Research, 2013 - journals.sagepub.com
A convenient and efficient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine can be achieved by cyclocondensation of acetylacetone and thiourea in the presence of …
Number of citations: 5 journals.sagepub.com
TH Huang, SS Zhou, X Wu, L An… - Synthetic Communications, 2018 - Taylor & Francis
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate …
Number of citations: 1 www.tandfonline.com
W He, HS Sun, CX Ji, DL Yang, C Guo - … Crystallographica Section E …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C16H17FN2O4S, contains three independent molecules, in which the pyrimidine and benzene rings are oriented at dihedral angles of 41.72 (…
Number of citations: 7 scripts.iucr.org
Y Guan, C Wang, D Wang, G Dang, C Chen, H Zhou… - RSC Advances, 2015 - pubs.rsc.org
Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine …
Number of citations: 13 pubs.rsc.org
HY Wang, X Zhang, R Qian, YL Guo… - … in Mass Spectrometry …, 2006 - Wiley Online Library
Tandem mass spectrometry provides extensive structural information for organic molecules, but can also act as an important tool for mechanistic studies in gas-phase organic chemistry. …
H Morimoto, H Shimadzu, T Hosaka, Y Kawase… - Bioorganic & medicinal …, 2002 - Elsevier
To improve water solubility and to study structure–activity relationships, we modified the structure of the pyrimidine nucleus of each of a series of potent ET A antagonists, 3a and 4a, at …
Number of citations: 17 www.sciencedirect.com

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